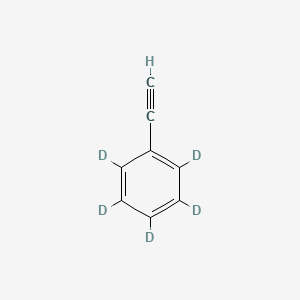

Phenyl-D5-acetylene

Description

BenchChem offers high-quality Phenyl-D5-acetylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl-D5-acetylene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXCJVNBTNXOEH-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C#C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Phenyl-D5-acetylene CAS number and properties

An In-Depth Technical Guide to Phenyl-D5-acetylene: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Phenyl-D5-acetylene (CAS No: 25837-46-1), a deuterated analogue of phenylacetylene.[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, analytical characterization, and critical applications of this stable isotope-labeled compound. The insights provided herein are grounded in established scientific principles to ensure technical accuracy and practical utility in a laboratory setting.

Core Compound Identity and Physicochemical Properties

Phenyl-D5-acetylene, systematically named 1,2,3,4,5-pentadeuterio-6-ethynylbenzene, is a derivative of phenylacetylene where the five hydrogen atoms on the phenyl ring have been substituted with deuterium.[1][] This isotopic substitution is the source of its unique utility in a variety of scientific applications, particularly those involving Nuclear Magnetic Resonance (NMR) spectroscopy and mechanistic pathway elucidation.[1]

The fundamental properties of Phenyl-D5-acetylene are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 25837-46-1 | [1][2][3][] |

| Molecular Formula | C₈D₅H | [5][6] |

| Chemical Structure | C₆D₅C≡CH | [2][7] |

| Molecular Weight | ~107.16 g/mol | [1][][5] |

| Synonyms | Ethynyl-benzene-d5, Pentadeuteriophenylacetylene | [1][] |

| Isotopic Purity | Typically ≥98 atom % D | [][7] |

| Physical Form | Neat Liquid | [2] |

| Unlabeled CAS Number | 536-74-3 | [2][7] |

| Storage Conditions | Room Temperature, under inert atmosphere | [7] |

| Stability | Stable under recommended storage conditions | [7] |

Synthesis and Isotopic Labeling Strategy

The synthesis of Phenyl-D5-acetylene requires a multi-step pathway that begins with a readily available deuterated starting material, typically Benzene-d6. The causality behind the chosen synthetic route is to introduce the ethynyl group onto the perdeuterated phenyl ring efficiently while preserving the high isotopic enrichment.

A plausible and established synthetic approach is outlined below. This pathway is illustrative of methods used to prepare deuterated aromatic compounds.

Experimental Protocol: Synthesis of Phenyl-D5-acetylene

-

Step 1: Bromination of Benzene-d6.

-

Reaction: Benzene-d6 is treated with bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) to yield Bromobenzene-d5.

-

Rationale: This is a classic electrophilic aromatic substitution reaction. The catalyst polarizes the Br-Br bond, creating a strong electrophile that substitutes one of the deuterium atoms on the ring.

-

-

Step 2: Grignard Formation or Lithiation.

-

Reaction: Bromobenzene-d5 is reacted with magnesium turnings in anhydrous ether to form the Grignard reagent, Phenyl-d5-magnesium bromide.

-

Rationale: This step converts the electrophilic aromatic halide into a potent nucleophile, which is essential for forming the new carbon-carbon bond in the subsequent step.

-

-

Step 3: Reaction with an Acetylene Synthon.

-

Reaction: The Phenyl-d5-magnesium bromide is reacted with a protected acetylene equivalent, such as trimethylsilylacetylene. This is followed by a deprotection step using a fluoride source (e.g., TBAF) or mild acid.[8]

-

Rationale: Using a protected acetylene prevents side reactions associated with the acidic proton of terminal alkynes. The silyl group is a common protecting group for this purpose as it can be removed under mild conditions.

-

-

Step 4: Purification.

-

Method: The final product is purified using distillation or column chromatography.

-

Rationale: Purification is critical to remove any unreacted starting materials, byproducts, or residual non-deuterated species, ensuring high chemical and isotopic purity for subsequent applications.

-

Key Applications in Scientific Research

The primary value of Phenyl-D5-acetylene stems from the kinetic isotope effect (KIE) and its utility as a "spectroscopically silent" building block in NMR studies.

-

Mechanistic Studies & Kinetic Isotope Effect: In drug metabolism research, replacing hydrogen with deuterium can slow down metabolic processes that involve C-H bond cleavage.[9] By incorporating a Phenyl-d5 group into a molecule, researchers can probe whether the aromatic ring is a site of metabolic attack (e.g., hydroxylation). A slower rate of metabolism compared to the non-deuterated counterpart provides strong evidence for this pathway.

-

NMR Spectroscopy: The substitution of protons with deuterium simplifies ¹H NMR spectra significantly.[1] In a molecule containing the Phenyl-d5 group, the complex multiplets arising from the aromatic protons are eliminated, allowing for unambiguous assignment of other signals in the molecule. This is invaluable when analyzing complex molecular structures.

-

Internal Standard for Mass Spectrometry: Due to its identical chemical properties but different mass, Phenyl-D5-acetylene and its derivatives serve as excellent internal standards for quantitative mass spectrometry assays. The known concentration of the deuterated standard allows for precise quantification of the non-deuterated analyte, correcting for variations in sample preparation and instrument response.

-

Materials Science: Deuterated compounds are used in the synthesis of novel polymers and organic semiconductors.[1] Polymers derived from Phenyl-D5-acetylene can exhibit enhanced thermal stability and altered electronic properties, making them candidates for applications in flexible electronics and energy storage devices.[1]

Sources

- 1. 25837-46-1(Phenyl-d5-acetylene) | Kuujia.com [kuujia.com]

- 2. Qmx Laboratories - Phenyl-d5-acetylene_25837-46-1_0.25g [qmx.com]

- 3. PHENYL-D5-ACETYLENE | 25837-46-1 [chemicalbook.com]

- 5. Buy Online CAS Number 25837-46-1 - TRC - Phenyl-d5-acetylene | LGC Standards [lgcstandards.com]

- 6. Phenyl-d5-acetylene | CDN-D-1086-0.25G | LGC Standards [lgcstandards.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. Phenylacetylene - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Application of Phenyl-D5-acetylene in Advanced Research

Introduction: The Strategic Advantage of Isotopic Labeling with Phenyl-D5-acetylene

In the landscape of modern chemical and biomedical research, precision and clarity are paramount. The ability to trace molecular pathways, quantify minute concentrations, and elucidate complex reaction mechanisms underpins discovery. Phenyl-D5-acetylene (C8HD5), a deuterated analogue of phenylacetylene, emerges as a powerful tool in this pursuit.[1][2] The substitution of the five hydrogen atoms on the phenyl ring with deuterium, a stable, non-radioactive isotope of hydrogen, imparts a subtle yet profound change in its mass without significantly altering its chemical reactivity.[3] This unique characteristic allows researchers to leverage Phenyl-D5-acetylene across a spectrum of applications, from a high-fidelity internal standard in mass spectrometry to a sophisticated probe in mechanistic and metabolic studies. This guide provides an in-depth exploration of the core applications of Phenyl-D5-acetylene, offering both theoretical grounding and practical insights for researchers, scientists, and drug development professionals.

Core Application I: High-Fidelity Quantification as an Internal Standard in Mass Spectrometry

The cornerstone of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) is the use of an appropriate internal standard.[4][5][6] Deuterated compounds, such as Phenyl-D5-acetylene, are considered the gold standard for this purpose due to their near-identical chemical and physical properties to their non-deuterated counterparts.[5][6][7]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The efficacy of Phenyl-D5-acetylene as an internal standard lies in the principle of Isotope Dilution Mass Spectrometry (IDMS). In this technique, a known quantity of the deuterated standard is added to a sample at the earliest stage of preparation.[7] Because Phenyl-D5-acetylene and its non-deuterated analyte analogue exhibit virtually identical behavior during sample extraction, chromatographic separation, and ionization, any sample loss or variation in instrument response will affect both compounds equally.[4][6][7] The mass spectrometer, however, can readily distinguish between the analyte and the internal standard due to their mass difference.[7] By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and experimental variability.[5][7]

Experimental Workflow: Quantitative Analysis using Phenyl-D5-acetylene

Sources

- 1. Phenyl-D5-acetylene (LaboTecc Product) - Acanthus Research [acanthusresearch.com]

- 2. Phenyl-D5-acetylene | C8H6 | CID 57608808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. access.portico.org [access.portico.org]

- 4. texilajournal.com [texilajournal.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

An In-depth Technical Guide to the Spectroscopic Data of Phenyl-D5-acetylene

This guide provides a comprehensive analysis of the spectroscopic data for Phenyl-D5-acetylene (Ethynyl-d5-benzene), a deuterated analog of phenylacetylene. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies. The content herein is structured to offer not just data, but also a foundational understanding of the principles behind the observed spectroscopic characteristics.

Introduction

Phenyl-D5-acetylene, with the chemical formula C₆D₅C≡CH, is a valuable tool in various research areas, including mechanistic studies, metabolic pathway elucidation, and as an internal standard in quantitative mass spectrometry.[1] The substitution of hydrogen with deuterium on the phenyl ring introduces a stable isotopic label that minimally alters the chemical properties of the molecule while significantly impacting its spectroscopic signatures. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of Phenyl-D5-acetylene, offering insights into the interpretation of its spectra and the underlying scientific principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules. The substitution of protons with deuterium in Phenyl-D5-acetylene leads to distinct changes in its ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR Sample Preparation

A standardized approach to sample preparation is crucial for obtaining high-quality NMR spectra.

-

Sample Weighing: Accurately weigh 5-10 mg of Phenyl-D5-acetylene into a clean, dry vial.[2]

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).[2] Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[2]

-

Sample Volume: Ensure the solution height in the NMR tube is between 4 and 5 cm.[2]

¹H NMR Spectroscopy

In the ¹H NMR spectrum of Phenyl-D5-acetylene, the aromatic region, typically observed for the phenyl protons in the non-deuterated analog, will be absent. This is because deuterium is not detected in ¹H NMR. The only observable signal will be a singlet corresponding to the acetylenic proton.

Table 1: Predicted ¹H NMR Data for Phenyl-D5-acetylene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Acetylenic Proton (-C≡CH) | ~3.0 | Singlet (s) | 1H |

The predicted chemical shift is based on the data for phenylacetylene.[3] The precise chemical shift can be influenced by the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of Phenyl-D5-acetylene will exhibit signals for all eight carbon atoms. The signals corresponding to the deuterated phenyl carbons will show characteristic splitting due to one-bond and two-bond deuterium-carbon coupling (¹J_CD and ²J_CD). This splitting pattern can be a valuable tool for confirming the deuteration pattern.

Table 2: Predicted ¹³C NMR Data for Phenyl-D5-acetylene

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C1 (ipso-C attached to -C≡CH) | ~122 | Multiplet (due to C-D coupling) |

| C2, C6 (ortho-C) | ~132 | Multiplet (due to C-D coupling) |

| C3, C5 (meta-C) | ~129 | Multiplet (due to C-D coupling) |

| C4 (para-C) | ~128 | Multiplet (due to C-D coupling) |

| Cα (-C ≡CH) | ~83 | Singlet |

| Cβ (-C≡C H) | ~77 | Singlet |

Predicted chemical shifts are based on data for phenylacetylene.[4] The multiplicity of the deuterated carbon signals will be complex due to overlapping multiplets from C-D coupling.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of a molecule. The substitution of hydrogen with deuterium in Phenyl-D5-acetylene results in predictable shifts in the vibrational frequencies.

Experimental Protocol: FTIR Sample Preparation

Several methods are available for preparing samples for FTIR analysis.

-

Neat Liquid: A drop of the neat liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[5]

-

Solution: A concentrated solution can be prepared in a solvent that has minimal IR absorbance in the regions of interest (e.g., CCl₄, CS₂).[5]

-

Attenuated Total Reflectance (ATR): A drop of the liquid can be placed directly on the ATR crystal.[6] This is a rapid and convenient method.

Interpreting the IR Spectrum

The IR spectrum of Phenyl-D5-acetylene will show the following key features:

-

C-D Stretching: The aromatic C-H stretching vibrations, typically found around 3000-3100 cm⁻¹, will be absent. Instead, C-D stretching vibrations will appear at a lower frequency, generally in the range of 2200-2300 cm⁻¹.

-

C-H Stretching (acetylenic): A sharp absorption band corresponding to the acetylenic C-H stretch is expected around 3300 cm⁻¹.[7]

-

C≡C Stretching: The carbon-carbon triple bond stretch will be observed in the region of 2100-2260 cm⁻¹.[7]

-

C-D Bending: The aromatic C-H bending vibrations (out-of-plane and in-plane) will be replaced by C-D bending vibrations at lower wavenumbers.

Table 3: Predicted IR Absorption Bands for Phenyl-D5-acetylene

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Acetylenic C-H Stretch | ~3300 | Sharp, Medium |

| Aromatic C-D Stretch | ~2250 | Medium to Weak |

| C≡C Stretch | ~2150 | Medium to Weak |

| Aromatic C-D Bending | Lower frequency than C-H bending | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is highly valuable for determining the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry Analysis

The choice of ionization technique is critical in mass spectrometry.

-

Electron Ionization (EI): This is a "hard" ionization technique that can cause extensive fragmentation, providing structural information.[8]

-

Chemical Ionization (CI): A "soft" ionization technique that results in less fragmentation and a more prominent molecular ion peak.[8][9]

-

Electrospray Ionization (ESI): Another soft ionization method suitable for a wide range of molecules.[9][10]

Interpreting the Mass Spectrum

The molecular weight of Phenyl-D5-acetylene is 107.17 g/mol .[1] In contrast, the molecular weight of phenylacetylene is 102.14 g/mol .[11]

-

Molecular Ion Peak (M⁺): The mass spectrum of Phenyl-D5-acetylene will show a prominent molecular ion peak at m/z = 107. The isotopic purity can be assessed by the absence of a significant peak at m/z = 102.

-

Fragmentation Pattern: Common fragmentation pathways for phenylacetylene involve the loss of a hydrogen atom or the acetylene group. For Phenyl-D5-acetylene, the fragmentation is expected to be similar, with potential losses of H, D, C₂H, or C₂D. The relative abundance of these fragments can provide insights into the bond strengths.

Table 4: Predicted Mass Spectrometry Data for Phenyl-D5-acetylene

| Ion | m/z | Description |

| [C₆D₅C₂H]⁺ | 107 | Molecular Ion |

| [C₆D₅C₂]⁺ | 106 | Loss of H |

| [C₆D₄C₂H]⁺ | 105 | Loss of D |

| [C₆D₅]⁺ | 82 | Loss of C₂H |

Conclusion

The spectroscopic analysis of Phenyl-D5-acetylene provides a clear example of the predictable and informative effects of isotopic labeling. The absence of aromatic signals in the ¹H NMR spectrum, the characteristic C-D vibrations in the IR spectrum, and the shift in the molecular ion peak in the mass spectrum all serve as definitive markers for the successful incorporation of deuterium. This guide provides the foundational knowledge for researchers to confidently interpret the spectroscopic data of this and similar deuterated compounds, ensuring the integrity and accuracy of their scientific investigations.

References

-

Titov, A. A., et al. (2018). Supporting Information - The Royal Society of Chemistry. Retrieved from [Link]

- Abraham, R. J., et al. (n.d.). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Modgraph.

- Jusko, P., et al. (2021). IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Physical Chemistry Chemical Physics, 23(8), 4683-4693.

-

ResearchGate. (n.d.). 1 H NMR spectrum of the reaction mixture of phenyl acetylene and... Retrieved from [Link]

- Kumar, R., & Gautam, B. (2018). Ionization Techniques in Mass Spectrometry: A Review.

-

ResearchGate. (n.d.). Phenylacetylene mass spectrum taken from the NIST Chemistry Webbook... Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

- Google Patents. (n.d.). EP0949226B1 - Process for the preparation of acetylene derivatives.

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

- Kyung Hee University. (2007). Synthesis and characterization of sulfur-containing polyacetylene derivative: Synthesis of poly(phenyl propargyl sulfide) and its electro-optical properties.

-

ResearchGate. (n.d.). (PDF) The synthesis and characterization of polydibromoacetylene. Retrieved from [Link]

-

Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

- Esposito, V. J., et al. (2024). The Infrared Absorption Spectrum of Phenylacetylene and its Deuterated Isotopologue in the Mid- to Far-IR. arXiv.

-

MDPI. (2023). The Effect of Sample Preparation Techniques on Lignin Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenylethyne. Retrieved from [Link]

- NOBLECHEMISTRY. (2024, March 17). Mass Spectrometry: Ionisation Techniques ( EI, CI, FD and FAB). YouTube.

- Advances in Sample Preparation. (2024).

-

ResearchGate. (n.d.). ¹³C NMR spectra of phenyl thiovinyl ether: A) Non‐labeled ether; B).... Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of the main product Phenyl acetaldehyde. Retrieved from [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

JEOL. (n.d.). Ionization Methods for JEOL Mass Spectrometers. Retrieved from [Link]

- Zhang, S., et al. (2014).

-

ResearchGate. (n.d.). Mass spectrum of the phenyl–acetylene reaction products at 1000 K and.... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-phenyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of the reaction between benzyl azide and phenyl.... Retrieved from [Link]

- Macomber, R. S. (1998). Tables For Organic Structure Analysis. J. Wiley and Sons.

-

National Institute of Standards and Technology. (n.d.). Phenylethyne. Retrieved from [Link]

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Phenylacetylene(536-74-3) 1H NMR [m.chemicalbook.com]

- 4. Phenylacetylene(536-74-3) 13C NMR spectrum [chemicalbook.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. khu.elsevierpure.com [khu.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

- 10. technologynetworks.com [technologynetworks.com]

- 11. Phenylethyne [webbook.nist.gov]

A Senior Application Scientist's Guide to the Synthesis and Characterization of Phenyl-D5-acetylene

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Isotopic Labeling

In the landscape of modern chemical research and pharmaceutical development, precision is paramount. The strategic substitution of hydrogen with its heavier, stable isotope, deuterium (D), offers a subtle yet powerful tool for elucidating reaction mechanisms, studying kinetic isotope effects, and modifying metabolic pathways of drug candidates. Phenyl-D5-acetylene (C₆D₅C≡CH) is an exemplar of such a strategically labeled compound.[1] Its deuterated phenyl ring provides a "silent" background in ¹H NMR spectroscopy, thereby amplifying the visibility of other key protons, while the terminal alkyne serves as a versatile chemical handle for further elaboration, including "click" chemistry applications.[1][2][3]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of Phenyl-D5-acetylene, moving beyond a simple recitation of steps to explain the underlying scientific principles that govern the experimental choices.

Part 1: The Synthetic Pathway to Phenyl-D5-acetylene

The synthesis of Phenyl-D5-acetylene is a multi-step process that requires careful execution and purification at each stage. The most reliable and validated approach begins with commercially available Benzene-d6, ensuring the high isotopic purity of the final product. A direct exchange of the phenyl protons on standard phenylacetylene is not feasible under mild conditions, as the acetylenic proton is far more acidic; harsher conditions often lead to decomposition or unwanted side reactions. Therefore, a total synthesis approach from a deuterated precursor is necessary.

The chosen pathway involves the construction of the acetylene functionality onto the deuterated phenyl ring through a sequence of classical organic transformations.

Figure 1: Overall synthetic workflow for Phenyl-D5-acetylene starting from Benzene-d6.

Experimental Protocols

Step 1: Bromination of Benzene-d6 to Bromobenzene-d5

-

Principle: This is a classic electrophilic aromatic substitution reaction. A Lewis acid catalyst, such as iron(III) bromide (often generated in situ from iron filings and bromine), polarizes the Br-Br bond, creating a potent electrophile (Br⁺) that is attacked by the electron-rich deuterated benzene ring.

-

Protocol:

-

To a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (connected to a gas trap for HBr), add Benzene-d6 (1 equivalent) and a catalytic amount of iron filings.

-

Cool the flask in an ice bath.

-

Slowly add bromine (1 equivalent) from the dropping funnel with vigorous stirring. The reaction is exothermic and will generate HBr gas.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the red-brown color of bromine has dissipated.

-

Quench the reaction by carefully pouring the mixture into water. Wash the organic layer sequentially with water, 5% aqueous sodium hydroxide solution (to remove unreacted bromine), and again with water.

-

Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation. Collect the fraction corresponding to Bromobenzene-d5.

-

Step 2: Grignard Reaction to form α-Phenyl-d5-ethanol

-

Principle: The carbon-bromine bond in Bromobenzene-d5 is converted into a highly nucleophilic carbon-magnesium bond (a Grignard reagent). This powerful nucleophile then attacks the electrophilic carbonyl carbon of acetaldehyde in a classic addition reaction to form an alkoxide, which is subsequently protonated to yield the secondary alcohol.

-

Protocol:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.1 equivalents).

-

Add a small volume of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction.

-

Add a solution of Bromobenzene-d5 (1 equivalent) in anhydrous ether/THF dropwise to maintain a gentle reflux.

-

Once the magnesium has been consumed, cool the resulting Grignard solution in an ice bath.

-

Slowly add a solution of freshly distilled acetaldehyde (1 equivalent) in anhydrous ether/THF, keeping the temperature below 10°C.

-

After the addition, stir the mixture at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude α-Phenyl-d5-ethanol, which can be purified by vacuum distillation.

-

Step 3: Dehydration to Phenyl-d5-ethylene (Styrene-d5)

-

Principle: This is an acid-catalyzed elimination (E1) reaction. The hydroxyl group of the alcohol is protonated by the acid catalyst (potassium bisulfate), forming a good leaving group (water). Departure of water generates a secondary carbocation, which is stabilized by the adjacent phenyl ring. A proton is then eliminated from the adjacent carbon to form the stable, conjugated double bond of styrene. Fused potassium bisulfate is chosen as it is a less aggressive and easily handled dehydrating agent.

-

Protocol:

-

Combine α-Phenyl-d5-ethanol (1 equivalent) with fused, powdered potassium bisulfate (approx. 0.1 equivalents) in a distillation apparatus.

-

Heat the mixture in an oil bath to approximately 200-210°C.

-

The product, Phenyl-d5-ethylene, will co-distill with the water that is eliminated.

-

Separate the organic layer from the distillate, dry it over anhydrous calcium chloride, and purify by vacuum distillation to obtain pure Phenyl-d5-ethylene.

-

Step 4 & 5: Bromination and Double Dehydrobromination

-

Principle: This two-step sequence is a standard method for converting an alkene to an alkyne.[4] First, bromine adds across the double bond of Phenyl-d5-ethylene in an anti-addition to form the vicinal dibromide. Second, a strong base, sodium amide (NaNH₂), is used to effect a double E2 elimination of two equivalents of HBr, forming the alkyne. Sodium amide in liquid ammonia is particularly effective for this transformation.[5]

-

Protocol:

-

Bromination: Dissolve Phenyl-d5-ethylene (1 equivalent) in a suitable solvent like carbon tetrachloride. Cool the solution in an ice bath and slowly add a solution of bromine (1 equivalent) in the same solvent until a faint bromine color persists. The product, 1,2-Dibromo-1-(phenyl-d5)ethane, is often used directly in the next step without extensive purification after solvent removal.

-

Dehydrobromination: In a flask fitted with a dry ice condenser, add liquid ammonia. Add a catalytic amount of ferric nitrate followed by small pieces of sodium metal (2.2 equivalents) to form sodium amide in situ.

-

Slowly add a solution of the crude dibromide from the previous step to the stirred sodium amide suspension.

-

After stirring for 2-3 hours, quench the reaction by the cautious addition of ammonium chloride.

-

Allow the ammonia to evaporate overnight in a fume hood.

-

Extract the residue with diethyl ether, wash with water, and dry over anhydrous magnesium sulfate.

-

Purify the final product, Phenyl-D5-acetylene, by vacuum distillation.[5]

-

Part 2: Comprehensive Characterization and Validation

Confirming the identity, purity, and isotopic incorporation of the final product is a critical, self-validating step. Each analytical technique provides a unique piece of the structural puzzle.

Figure 2: Interlocking characterization techniques for the validation of Phenyl-D5-acetylene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for confirming the success of the deuteration.

-

¹H NMR: The spectrum is expected to be remarkably simple. The five aromatic protons, typically seen between 7.2-7.5 ppm in standard phenylacetylene[6][7], will be absent. The only significant signal will be a sharp singlet for the acetylenic proton. The chemical shift of this proton is influenced by the anisotropic effect of the triple bond and typically appears around 3.0 ppm (in CDCl₃).[6][8] The absence of coupling confirms the absence of adjacent protons.

-

¹³C NMR: The spectrum will show the two characteristic alkyne carbons and the deuterated aromatic carbons. The carbon atoms directly bonded to deuterium will appear as multiplets due to C-D coupling and will be significantly less intense than in a proton-coupled spectrum. Expected shifts are similar to the non-deuterated analog: ~132 ppm (ipso-C), ~129, 128 ppm (aromatic C-D), and ~86, 106 ppm for the two alkyne carbons.[7]

-

²H (Deuterium) NMR: This technique can be used to confirm the presence and location of the deuterium atoms, which would show a characteristic signal in the aromatic region of the deuterium spectrum.

Mass Spectrometry (MS)

Mass spectrometry validates the molecular weight and provides a quantitative measure of isotopic enrichment.

-

Principle: Electron Ionization (EI) is typically used. The molecule is ionized and the mass-to-charge ratio (m/z) of the molecular ion (M⁺) and its fragments are measured.

-

Expected Spectrum: The molecular formula for Phenyl-D5-acetylene is C₈HD₅.[9] Its monoisotopic mass is 107.08. The mass spectrum should show a strong molecular ion peak at m/z = 107 . The high isotopic purity (>98 atom % D) ensures minimal interference from species with fewer deuterium atoms (e.g., m/z = 106 for a D4 species).[1] The fragmentation pattern will be different from standard phenylacetylene (M⁺ at m/z=102)[10][11][12], reflecting the stronger C-D bonds compared to C-H bonds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

Principle: Different chemical bonds absorb infrared radiation at specific frequencies, causing them to vibrate. These absorption frequencies are characteristic of the functional groups present.

-

Expected Peaks:

-

Acetylenic C-H Stretch: A sharp, strong peak around 3300 cm⁻¹ . The absence of this peak would indicate a failed final step or reaction at the terminal alkyne.[7]

-

C≡C Stretch: A sharp, medium-intensity peak in the range of 2100-2160 cm⁻¹ .[7] This is a key diagnostic peak for the acetylene functionality.

-

Aromatic C-D Stretch: The typical aromatic C-H stretches (above 3000 cm⁻¹) will be absent. Instead, characteristic C-D stretching vibrations will appear at a lower frequency, typically around 2250-2300 cm⁻¹ .

-

Aromatic Ring Vibrations: C=C stretching vibrations within the deuterated phenyl ring will still be visible in the 1400-1600 cm⁻¹ region.[7]

-

Summary of Characterization Data

| Technique | Feature | Expected Result for Phenyl-D5-acetylene | Purpose |

| ¹H NMR | Acetylenic Proton | ~3.0 ppm (singlet) | Confirms alkyne terminus |

| Aromatic Protons | Absent (or <2% of total integration) | Confirms deuteration | |

| Mass Spec | Molecular Ion (M⁺) | m/z = 107 | Confirms molecular weight and D5 incorporation |

| IR Spec | C-H Stretch (alkyne) | ~3300 cm⁻¹ (sharp) | Confirms terminal alkyne |

| C≡C Stretch | ~2150 cm⁻¹ (sharp) | Confirms alkyne bond | |

| C-D Stretch (aromatic) | ~2280 cm⁻¹ | Confirms phenyl deuteration |

Part 3: Applications in the Field

The utility of Phenyl-D5-acetylene extends across various scientific domains, primarily leveraging its isotopic label and reactive alkyne group.

-

Drug Metabolism Studies: Replacing aromatic protons with deuterium can slow down metabolism at those sites, a phenomenon known as the Kinetic Isotope Effect (KIE). This can be used to probe metabolic pathways and develop "heavy drugs" with improved pharmacokinetic profiles.

-

Mechanistic Elucidation: The deuterated ring serves as a spectroscopic label to track the fate of molecules in complex chemical reactions without interfering with proton-based analysis of other reaction components.[1]

-

Chemical Biology Probes: The terminal alkyne is a powerful handle for bioconjugation via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").[2] This allows for the attachment of fluorescent tags, affinity labels, or other reporters to track biological molecules. The deuterated phenyl group can be useful in these probes to avoid unwanted side reactions or to provide a unique mass signature for MS-based proteomics.

-

Advanced NMR Studies: In complex biological systems, the simplified ¹H NMR spectrum of molecules containing the phenyl-d5 moiety can reduce signal overlap and allow for clearer observation of key interactions.[1]

Conclusion

The synthesis of Phenyl-D5-acetylene is a well-defined, albeit demanding, process that yields a highly valuable tool for chemical and biomedical research. Its successful creation is not merely the result of following a recipe, but of understanding the principles of electrophilic substitution, organometallic addition, elimination reactions, and the unique chemistry of alkynes. Rigorous characterization using a suite of orthogonal analytical techniques—NMR, MS, and IR—is not just a final check, but an integral part of the synthesis that validates the structure, purity, and isotopic integrity of the product. The insights gained from using this molecule in fields ranging from medicinal chemistry to materials science are a testament to the power of precise molecular design.[1][3][13]

References

- Phenyl-d5-acetylene (C6D5C≡CH)

- Synthesis of perdeuterophenylacetylene.

- synthesis of perdeuterophenylacetylene. INIS-IAEA.

- Mass spectrum of the phenyl–acetylene reaction products at 1000 K and...

- Phenylacetylene. Wikipedia.

- Phenylacetylene(536-74-3) 1H NMR spectrum. ChemicalBook.

- Phenylacetylene. SpectraBase.

- CAS 25837-46-1 PHENYL-D5-ACETYLENE. BOC Sciences.

- Acetylene Group, Friend or Foe in Medicinal Chemistry. Semantic Scholar.

- phenylacetylene. Organic Syntheses Procedure.

- Phenylacetylene mass spectrum taken from the NIST Chemistry Webbook...

- phenylacetylene. Organic Syntheses Procedure.

- NMR spectrum of phenylacetylene capped SiNPs: (a) 1H-NMR; (b) 13CNMR.

- Phenylacetylene(536-74-3) MS spectrum. ChemicalBook.

- Acetylene in Organic Synthesis: Recent Progress and New Uses. MDPI.

- Phenyl-D5-acetylene (LaboTecc Product). Acanthus Research.

- Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Modgraph.

- Acetylene Group, Friend or Foe in Medicinal Chemistry. PubMed.

- Phenylethyne. National Institute of Standards and Technology.

- Acetylene Group, Friend or Foe in Medicinal Chemistry.

Sources

- 1. 25837-46-1(Phenyl-d5-acetylene) | Kuujia.com [kuujia.com]

- 2. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenylacetylene - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Phenylacetylene(536-74-3) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. Phenyl-D5-acetylene (LaboTecc Product) - Acanthus Research [acanthusresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. Phenylacetylene(536-74-3) MS spectrum [chemicalbook.com]

- 12. Phenylethyne [webbook.nist.gov]

- 13. mdpi.com [mdpi.com]

Isotopic purity of commercially available Phenyl-D5-acetylene

An In-Depth Technical Guide to the Isotopic Purity of Commercially Available Phenyl-D5-acetylene

Authored by: A Senior Application Scientist

Abstract

Deuterium-labeled compounds, such as Phenyl-D5-acetylene, are indispensable tools in modern scientific research, particularly in mechanistic studies, kinetic isotope effect investigations, and as internal standards in quantitative mass spectrometry.[1] The utility of these compounds is fundamentally dependent on their isotopic purity—the degree to which hydrogen atoms at specified positions have been replaced by deuterium. This guide provides a comprehensive technical overview of the isotopic purity of commercially available Phenyl-D5-acetylene. We will delve into the critical distinction between isotopic enrichment and species abundance, detail the primary analytical methodologies for purity verification, and present a comparative summary of commercially available products. This document is intended for researchers, scientists, and drug development professionals who rely on the precise isotopic composition of labeled reagents.

The Fundamental Concept of Isotopic Purity

For a deuterated compound, the term "purity" extends beyond the absence of chemical contaminants to include isotopic composition.[2] It is practically impossible to synthesize a compound with 100% isotopic purity, especially when multiple deuterium atoms are incorporated.[2] This results in a population of molecules that are chemically identical but differ in their isotopic makeup, known as isotopologues. For Phenyl-D5-acetylene (C₆D₅C≡CH), the target molecule contains five deuterium atoms on the phenyl ring. However, the bulk material will inevitably contain a distribution of other isotopologues, such as molecules with four deuterium atoms and one hydrogen (d4), three deuterium atoms (d3), and so on.

A critical distinction must be made between two key terms[2]:

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecular structure. For instance, a starting material with 99% deuterium enrichment means there is a 99% probability of finding a deuterium atom at any given labeled site.

-

Species Abundance: This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition.

These concepts are not interchangeable. A starting material with 99.5% isotopic enrichment will not yield a final product where 99.5% of the molecules are the fully deuterated d5 version due to the statistical nature of isotope incorporation across multiple sites.[2] Regulatory agencies and rigorous scientific inquiry require a thorough analysis and quantification of these isotopologues.[2]

Analytical Methodologies for Isotopic Purity Determination

To ensure the quality and consistency of deuterated products, a combination of orthogonal analytical techniques is employed. The most powerful and widely accepted methods for determining the isotopic purity of compounds like Phenyl-D5-acetylene are Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.[1][3]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a primary technique for evaluating isotopic purity due to its high sensitivity, speed, and ability to resolve and quantify different isotopologues.[4][5] The method relies on distinguishing the mass-to-charge (m/z) ratio of the target deuterated molecule from its less-deuterated counterparts.

Causality of Experimental Choices: The choice of a high-resolution instrument (like a Time-of-Flight, TOF, or Orbitrap) is critical. These instruments provide the mass accuracy and resolution necessary to separate the isotopic peaks of the labeled compound, which may be very close in mass.[6][7] Coupling liquid chromatography (LC) to the mass spectrometer (LC-HRMS) allows for the separation of the analyte of interest from any chemical impurities prior to mass analysis, ensuring that the measured isotopic distribution is solely from the Phenyl-D5-acetylene peak.[6]

Self-Validating Protocol: Isotopic Purity of Phenyl-D5-acetylene by LC-HRMS

-

Sample Preparation:

-

Chromatographic Separation (UPLC/HPLC):

-

Inject the sample onto a suitable reverse-phase column (e.g., C18).

-

Elute the compound using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). The goal is to achieve a sharp, symmetrical peak for Phenyl-D5-acetylene, well-separated from any impurities.

-

-

Mass Spectrometric Analysis (HRMS):

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Acquire full-scan mass spectra over a relevant m/z range (e.g., m/z 100-150) with high resolution (>10,000 FWHM).

-

The instrument must be properly calibrated to ensure high mass accuracy.

-

-

Data Analysis and Purity Calculation:

-

Extract the ion chromatogram for the primary [M+H]⁺ ion of Phenyl-D5-acetylene (C₈HD₅, expected m/z ~108.17).

-

From the full-scan mass spectrum corresponding to the chromatographic peak, identify the isotopic cluster. This cluster will include the monoisotopic peak of the fully deuterated species (d5) and peaks for the d4, d3, etc., isotopologues.

-

Integrate the peak area or intensity for each isotopolog (Id0, Id1, Id2, Id3, Id4, Id5).

-

Calculate the isotopic purity (as atom % D) using the relative abundances of the H/D isotopolog ions.[4] The percentage of the desired d5 species is calculated as: % d5 Species = [I_d5 / (I_d0 + I_d1 + I_d2 + I_d3 + I_d4 + I_d5)] * 100

-

Diagram: LC-HRMS Workflow for Isotopic Purity

Caption: Workflow for determining isotopic purity via LC-HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful complementary technique that provides atomic-level detail, confirming not only the isotopic purity but also the specific positions of deuterium labeling.[1][3]

Causality of Experimental Choices:

-

¹H NMR: This is used to detect and quantify any residual, non-deuterated sites. For Phenyl-D5-acetylene, the spectrum should ideally show a singlet for the acetylenic proton and minimal to no signals in the aromatic region. The integration of these residual aromatic protons relative to the acetylenic proton provides a direct measure of isotopic purity.

-

²H NMR: This technique directly observes the deuterium nuclei. For Phenyl-D5-acetylene, the ²H NMR spectrum should show a signal in the aromatic region, confirming that the deuterium is located on the phenyl ring.

Self-Validating Protocol: Isotopic Purity of Phenyl-D5-acetylene by NMR

-

Sample Preparation:

-

Accurately weigh a sample of Phenyl-D5-acetylene (e.g., 5-10 mg) and dissolve it in a deuterated solvent that does not have signals in the regions of interest (e.g., Chloroform-d, CDCl₃).

-

-

¹H NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) (e.g., 5 times the longest T1) to allow for full relaxation of all protons, which is crucial for accurate integration.

-

Integrate the signal for the acetylenic proton (C≡C-H, expected around δ 3.0 ppm). Set this integral to a value of 1.00.

-

Integrate any residual proton signals in the aromatic region (δ 7.2-7.6 ppm).

-

-

²H NMR Acquisition:

-

Acquire a standard ²H NMR spectrum. An aromatic signal (around δ 7.2-7.6 ppm) should be observed, confirming deuterium incorporation on the phenyl ring.

-

-

Data Analysis and Purity Calculation (from ¹H NMR):

-

The total integration of the residual aromatic signals corresponds to the amount of non-deuterated phenyl sites. For a d5 compound, there are 5 possible sites for deuteration.

-

The isotopic purity (Atom % D) can be calculated as: Atom % D = [ (5 - Integral_aromatic) / 5 ] * 100

-

For example, if the total integral of the residual aromatic protons is 0.10 (relative to the acetylenic proton integral of 1.00), it means that on average, 0.10 proton sites remain out of 5.

-

Atom % D = [ (5 - 0.10) / 5 ] * 100 = 98%

-

Diagram: NMR Analysis Workflow for Isotopic Purity

Caption: Workflow for isotopic purity determination using NMR spectroscopy.

Isotopic Purity of Commercially Available Phenyl-D5-acetylene

Several chemical suppliers offer Phenyl-D5-acetylene. Based on publicly available product specifications, the isotopic purity is consistently high, though minor variations exist. The data below is compiled from supplier websites and should be confirmed by consulting the specific Certificate of Analysis (CoA) for a given batch.

| Supplier | Product Number | Stated Isotopic Purity (Atom % D) | Reference |

| C/D/N Isotopes | D-1086 | 98 | [8] |

| BOC Sciences | 25837-46-1 | 98 | [] |

| Kuujia | 25837-46-1 | >98 | [10] |

Note: This table is for illustrative purposes. Researchers should always obtain the lot-specific Certificate of Analysis for precise data.

A stated purity of "98 atom % D" signifies a high degree of isotopic enrichment at each of the five phenyl positions.[8] This ensures that the vast majority of the molecules in the product are the desired Phenyl-D5-acetylene isotopologue, making it suitable for most research applications.

Conclusion

The isotopic purity of Phenyl-D5-acetylene is a critical parameter that underpins its utility in sensitive scientific applications. A thorough characterization requires an understanding of the difference between isotopic enrichment and species abundance. For ultimate confidence, a dual-pronged analytical approach using both high-resolution mass spectrometry and quantitative NMR spectroscopy is recommended. HRMS provides a rapid and sensitive assessment of the isotopologue distribution, while NMR offers precise quantification of residual protons and confirmation of the labeling positions. Commercially available Phenyl-D5-acetylene typically features an isotopic purity of 98 atom % D or higher, which is adequate for the majority of applications in drug development and mechanistic research. However, for exacting studies, researchers must rely on the lot-specific Certificate of Analysis and consider in-house verification using the robust protocols outlined in this guide.

References

-

Zhang, Z., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. Available at: [Link]

-

Clearwater, C. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Arcinova. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]

-

Sleno, L., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(33), 4061-4069. Available at: [Link]

-

Zhang, Z., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Available at: [Link]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Available at: [Link]

-

Kuujia. (n.d.). Phenyl-d5-acetylene. CAS 25837-46-1. Available at: [Link]

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. isotope.com [isotope.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. almacgroup.com [almacgroup.com]

- 7. researchgate.net [researchgate.net]

- 8. cdnisotopes.com [cdnisotopes.com]

- 10. 25837-46-1(Phenyl-d5-acetylene) | Kuujia.com [kuujia.com]

An In-depth Technical Guide on the Core of Kinetic Isotope Effects with Deuterated Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with its heavier, stable isotope, deuterium, gives rise to the kinetic isotope effect (KIE), a phenomenon that has become a cornerstone of mechanistic enzymology and a transformative strategy in drug development. This guide provides an in-depth exploration of the theoretical and practical aspects of the deuterium KIE. We will delve into the quantum mechanical origins of this effect, classify its various manifestations, and provide detailed, field-proven methodologies for its measurement and interpretation. By explaining the causality behind experimental choices and grounding our discussion in authoritative sources, this document aims to equip researchers and drug development professionals with the knowledge to effectively leverage the deuterium KIE in their own work, from elucidating complex reaction mechanisms to designing safer and more efficacious therapeutics.

The Quantum Underpinnings of the Kinetic Isotope Effect

The kinetic isotope effect (KIE) is defined as the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1][2] Formally, it is expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant of the reaction with the heavy isotope (kH):

KIE = kL / kH [1]

This effect is most pronounced when the relative mass change between isotopes is greatest.[1] The substitution of protium (¹H) with deuterium (²H or D) doubles the atomic mass, leading to significant and readily measurable KIEs.[1][3] In contrast, substituting carbon-12 with carbon-13 results in only an 8% mass increase, and consequently, a much smaller KIE.[1][4]

The origin of the KIE is a quantum mechanical phenomenon rooted in the differences in zero-point vibrational energy (ZPVE) between bonds involving different isotopes.[1][5][6][7] A chemical bond is not static; it vibrates at a specific frequency. The lowest possible energy state for this vibration, even at absolute zero, is the ZPVE.

Due to its greater mass, a carbon-deuterium (C-D) bond has a lower vibrational frequency than a carbon-hydrogen (C-H) bond.[1][3][8] This lower frequency translates to a lower ZPVE for the C-D bond.[7] Consequently, more energy is required to break a C-D bond compared to a C-H bond, as illustrated in the potential energy diagram below.[1][8] If the cleavage of this bond is part of the rate-determining step of a reaction, the reaction will proceed more slowly for the deuterated compound.[1][8]

Caption: ZPVE difference between C-H and C-D bonds.

Classification of Kinetic Isotope Effects

The deuterium KIE is broadly classified into two main types, primary and secondary, based on the location of the isotopic substitution relative to the bond-breaking or bond-forming events in the reaction mechanism.[5]

Primary Kinetic Isotope Effects (PKIEs)

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.[5][9] For the cleavage of a C-H versus a C-D bond, the theoretical maximum PKIE at room temperature is around 7-8.[10][11] However, observed values typically range from 2 to 8.[12]

A kH/kD value significantly greater than 1 is strong evidence that the C-H bond is being cleaved in the rate-limiting step.[1][7] The magnitude of the PKIE can also provide insights into the geometry of the transition state. A symmetrical transition state, where the hydrogen is equally shared between the donor and acceptor atoms, generally leads to a larger PKIE.

In some cases, PKIE values can be exceptionally large (kH/kD > 10). This is often taken as evidence for quantum tunneling, where the hydrogen atom, due to its wave-like properties, can pass through the activation barrier rather than going over it.[1][13] This is more prevalent for hydrogen than deuterium due to hydrogen's smaller mass.

Secondary Kinetic Isotope Effects (SKIEs)

A secondary kinetic isotope effect occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step.[1][14] SKIEs are typically much smaller than PKIEs, with kH/kD values usually ranging from 0.7 to 1.5.[1][15] Despite their smaller magnitude, SKIEs are invaluable for elucidating more subtle details of reaction mechanisms.

SKIEs are further classified based on the position of the isotope relative to the reaction center:

-

α-SKIEs: The isotopic substitution is on the atom directly attached to the reaction center. These effects often arise from changes in hybridization at the reaction center between the reactant and the transition state. For example, in SN1 reactions, the hybridization of the α-carbon changes from sp³ to sp², leading to a normal SKIE (kH/kD > 1) of around 1.15.[1] Conversely, SN2 reactions, which have a more crowded sp²-like transition state, often exhibit inverse SKIEs (kH/kD < 1) or values close to unity.[1][16]

-

β-SKIEs: The isotopic substitution is on an atom adjacent to the reaction center. These effects are often associated with hyperconjugation, where the C-H or C-D bond electrons help to stabilize a developing positive charge in the transition state.

| KIE Type | Isotopic Position | Mechanism Indication | Typical kH/kD Value |

| Primary (PKIE) | Bond to isotope is broken/formed in RDS | C-H bond cleavage in RDS | 2 - 8 |

| α-Secondary (α-SKIE) | Isotope on atom adjacent to reaction center | Change in hybridization at reaction center | 0.9 - 1.2 |

| β-Secondary (β-SKIE) | Isotope on atom β to reaction center | Hyperconjugative stabilization of transition state | 1.05 - 1.3 |

Applications in Drug Development: The "Deuterium Switch"

One of the most impactful applications of the KIE is in drug development, a strategy often referred to as the "deuterium switch."[17] Many drugs are metabolized by cytochrome P450 enzymes, a process that often involves the cleavage of a C-H bond.[2] If this C-H bond cleavage is the rate-determining step of the drug's metabolism, replacing the hydrogen with deuterium can significantly slow down this process.[8][18]

This "metabolic switching" can lead to several therapeutic advantages:

-

Improved Pharmacokinetic Profile: A slower rate of metabolism can increase the drug's half-life and exposure (AUC).[17]

-

Reduced Dosing Frequency: A longer half-life may allow for less frequent dosing, improving patient compliance.

-

Lower Required Dose: Increased exposure can mean that a lower dose of the drug is needed to achieve the same therapeutic effect, potentially reducing off-target side effects.

-

Reduced Formation of Toxic Metabolites: If a drug's toxicity is due to a specific metabolite, slowing its formation can improve the drug's safety profile.

A landmark example of this strategy is Austedo® (deutetrabenazine), the first deuterated drug to receive FDA approval.[18][19][] Deutetrabenazine is a deuterated version of tetrabenazine, used to treat chorea associated with Huntington's disease.[18][19] The deuterium substitution at the metabolically labile methoxy groups slows its metabolism, leading to a more favorable pharmacokinetic profile and allowing for a lower daily dose with less frequent administration compared to its non-deuterated counterpart.[18]

Caption: Workflow for developing deuterated drugs.

Experimental Design and Methodologies

The precise measurement of KIEs is crucial for their correct interpretation.[5] There are two main experimental approaches: intermolecular and intramolecular competition experiments.

Intermolecular KIE Measurement

In this approach, the reaction rates of the non-deuterated and deuterated substrates are measured in separate experiments under identical conditions.[1] The KIE is then calculated as the ratio of the two rate constants.

While conceptually straightforward, this method can be prone to errors due to the difficulty of exactly replicating reaction conditions (e.g., temperature, concentration, catalyst activity) between experiments.[1] However, a large KIE measured by this method is a strong indicator of C-H bond cleavage in the rate-determining step.[1]

Protocol: Intermolecular KIE Measurement

-

Substrate Preparation: Synthesize and purify both the non-deuterated (light) and deuterated (heavy) substrates. Ensure high isotopic enrichment for the deuterated compound.

-

Reaction Setup: Prepare two separate reaction mixtures, one with the light substrate and one with the heavy substrate. Ensure all other reagents and conditions are identical.

-

Kinetic Monitoring: Monitor the progress of each reaction over time. This can be done by taking aliquots at various time points and quenching the reaction, followed by analysis using techniques like HPLC, GC, or NMR to determine the concentration of reactant remaining or product formed.

-

Rate Constant Determination: Plot the concentration data versus time and fit to the appropriate rate law to determine the rate constants kH and kD.

-

KIE Calculation: Calculate the KIE as the ratio kH/kD.

Intramolecular and Intermolecular Competition KIE Measurement

To overcome the limitations of separate experiments, competition experiments are often preferred as they offer higher precision.[5]

-

Intermolecular Competition: A mixture of the light and heavy substrates (often a 1:1 ratio) is subjected to the reaction in the same vessel.[21][22] The reaction is allowed to proceed to a low conversion (typically <15%) to avoid complications from substrate depletion. The ratio of the products formed (PH/PD) directly gives the KIE.[21] This method is particularly useful for measuring smaller KIEs with high precision.[5]

-

Intramolecular Competition: A single substrate containing both a C-H and a C-D bond at equivalent positions is used.[9][21] The ratio of products resulting from the cleavage of the C-H bond versus the C-D bond is measured. This method provides the most precise KIE values as it eliminates any potential for differential handling of the two isotopic species.[21]

Protocol: Competition KIE Measurement

-

Substrate Preparation:

-

Intermolecular: Prepare a precise mixture of the light and heavy substrates.

-

Intramolecular: Synthesize a substrate with deuterium at one of two equivalent positions.

-

-

Reaction: Run the reaction to a low, partial conversion.

-

Product Analysis: Determine the isotopic ratio of the products. This is often done using mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy.[5][23] For NMR, quantitative ¹H or ¹³C NMR can be used, and 2D techniques like HSQC can offer very high precision.[24]

-

KIE Calculation:

-

Intermolecular: KIE = [PH]/[PD]

-

Intramolecular: KIE = (rate of H-product formation) / (rate of D-product formation)

-

Caption: Decision tree for selecting a KIE measurement method.

Conclusion and Future Outlook

The kinetic isotope effect, particularly with deuterated compounds, is a powerful and versatile tool in the arsenal of chemists and drug developers. Its quantum mechanical origins provide a direct window into the energetic landscape of chemical reactions, allowing for the detailed elucidation of reaction mechanisms and transition state structures.[5][25] In the pharmaceutical industry, the strategic application of the deuterium KIE has matured from a niche concept to a validated and successful strategy for creating improved therapeutics.[2][15][26] As our ability to precisely measure and computationally model KIEs continues to advance, their role in both fundamental research and applied science is set to expand even further, paving the way for new discoveries and innovative drug designs.

References

-

Wikipedia. Kinetic isotope effect. [Link]

-

Gao, J., et al. (2013). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules, 18(8), 9284-9300. [Link]

-

Singleton, D. A. (2021). Heavy-Atom Kinetic Isotope Effects: Primary Interest or Zero Point?. Accounts of Chemical Research, 54(24), 4547-4558. [Link]

-

Klinman, J. P. (2013). Isotope Effects as Probes for Enzyme Catalyzed Hydrogen-Transfer Reactions. Isotopes in Environmental and Health Studies, 49(3), 329-341. [Link]

-

Halford, B. (2017). FDA approves first deuterated drug. Chemical & Engineering News, 95(15), 7. [Link]

-

Westaway, K. C. (2006). Using Secondary α Deuterium Kinetic Isotope Effects to Determine the Symmetry of SN2 Transition States. Journal of the American Chemical Society, 128(49), 15832-15840. [Link]

-

Raffa, R. B., et al. (2018). The First Approved “Deuterated” Drug: A Short Review of the Concept. Pharmacology & Pharmacy, 9(10), 440-446. [Link]

-

Gajewski, J. J., et al. (1996). Secondary Deuterium Kinetic Isotope Effects in the Rotations of Alkenes and Allyl Radicals: Theory and Experiment. Journal of the American Chemical Society, 118(1), 204-210. [Link]

-

Quinn, D. M. (2019). Inverse Solvent Isotope Effects in Enzyme-Catalyzed Reactions. Molecules, 24(18), 3343. [Link]

-

Salamandra. (2024). Regulatory Considerations for Deuterated Products. [Link]

-

Strobel, S. A. (2012). Heavy Atom Labeled Nucleotides for Measurement of Kinetic Isotope Effects. Methods in Enzymology, 510, 265-283. [Link]

-

Chemistry LibreTexts. (2024). Kinetic Isotope Effects. [Link]

-

Chemistry For Everyone. (2025). What Is The Heavy-atom Isotope Effect?. [Link]

-

Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. [Link]

-

Bioscientia. (2020). Deuterated Drugs. [Link]

-

Pu, J., & Truhlar, D. G. (2009). Computation of kinetic isotope effects for enzymatic reactions. Philosophical Transactions of the Royal Society B: Biological Sciences, 364(1529), 2977-2986. [Link]

-

Gao, J., et al. (2013). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules, 18(8), 9284-9300. [Link]

-

Chemistry LibreTexts. (2025). 8.8: Isotope Effects in Chemical Reactions. [Link]

-

Donohoe, T. J., et al. (2011). Mechanistic Analysis of Oxidative C–H Cleavages Using Inter- and Intramolecular Kinetic Isotope Effects. Journal of the American Chemical Society, 133(10), 3629-3635. [Link]

-

IUPAC. (1994). isotope effect, kinetic. In Compendium of Chemical Terminology (2nd ed.). [Link]

-

Adam, W., et al. (2000). Intramolecular and Intermolecular Kinetic Isotope Effects (KIE) in the Nitrosoarene Ene Reaction. The Journal of Organic Chemistry, 65(23), 7784-7790. [Link]

-

Knowles, R. (2005). Kinetic Isotope Effects in Organic Chemistry. MacMillan Group Meeting. [Link]

-

Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398-404. [Link]

-

Chemistry For Everyone. (2025). What Is The Deuterium Kinetic Isotope Effect?. [Link]

-

Adam, W., et al. (2000). Intramolecular and Intermolecular Kinetic Isotope Effects (KIE) in the Nitrosoarene Ene Reaction: Experimental Evidence for Reversible Intermediate Formation. The Journal of Organic Chemistry, 65(23), 7784-7790. [Link]

-

Westheimer, F. H. (1961). The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium. Chemical Reviews, 61(3), 265-273. [Link]

-

Harris, M. E., et al. (2012). Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. Journal of the American Chemical Society, 134(51), 20583-20586. [Link]

-

Kwan, E. E. (n.d.). Competitive Kinetic Isotope Effects. Harvard University. [Link]

-

EBSCO. (n.d.). Isotopic Effects In Chemical Reactions. Research Starters. [Link]

-

Fiveable. (n.d.). Kinetic Isotope Effect Definition. Organic Chemistry Key Term. [Link]

-

Sureshan, K. M. (1997). Use of Isotopes for Studying Reaction Mechanisms. Resonance, 2(6), 49-56. [Link]

-

OpenOChem Learn. (n.d.). Kinetic Isotope Effects. [Link]

-

University of California, Irvine. (n.d.). Isotope Effects. [Link]

-

BioNumbers. (n.d.). rate of C-H bond cleavage versus C-D bond. [Link]

-

Chemistry LibreTexts. (2022). 11.8: The E2 Reaction and the Deuterium Isotope Effect. [Link]

-

College of Saint Benedict & Saint John's University. (n.d.). MK13. Kinetic Isotope Effects. [Link]

-

Schramm, V. L. (2008). How Kinetic Isotope Effects Can Be Used to Understand Enzymatic Transition States. Lecture on Molecular Approaches to Drug Action and Design. [Link]

Sources

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. access.portico.org [access.portico.org]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. ias.ac.in [ias.ac.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. I [iupac.qmul.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Computation of kinetic isotope effects for enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

- 15. bioscientia.de [bioscientia.de]

- 16. pubs.acs.org [pubs.acs.org]

- 17. salamandra.net [salamandra.net]

- 18. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 19. pubs.acs.org [pubs.acs.org]

- 21. Mechanistic Analysis of Oxidative C–H Cleavages Using Inter- and Intramolecular Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mmlab.uoc.gr [mmlab.uoc.gr]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenyl-D5-acetylene: A Strategic Building Block for the Synthesis of Deuterated Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of deuterium into organic molecules represents a significant advancement in pharmaceutical and analytical sciences. By modifying the pharmacokinetic profiles of active pharmaceutical ingredients (APIs) and providing superior internal standards for mass spectrometry, deuterated compounds have become indispensable tools. Phenyl-D5-acetylene has emerged as a highly versatile and valuable building block in this field. Its deuterated phenyl ring offers a stable isotopic label, while the terminal alkyne functionality serves as a reactive handle for a wide array of powerful synthetic transformations. This guide provides an in-depth exploration of Phenyl-D5-acetylene, detailing its properties, key synthetic applications—including Sonogashira coupling and azide-alkyne cycloadditions—and practical, field-proven experimental protocols.

The Strategic Advantage of Deuterium Labeling

The substitution of hydrogen with its heavier, stable isotope, deuterium (²H or D), can profoundly influence a molecule's physicochemical properties without altering its fundamental chemical reactivity. This principle is harnessed for several strategic advantages in scientific research and development.

Enhancing Metabolic Stability: The Kinetic Isotope Effect (KIE) in Drug Development

A primary driver for the use of deuterium in drug design is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate. Many drug molecules are metabolized in the body by cytochrome P450 enzymes, a process that often involves the cleavage of C-H bonds.[1] By selectively replacing hydrogen with deuterium at metabolically vulnerable positions, or "soft spots," the rate of metabolic degradation can be significantly reduced.[1] This can lead to:

-

Improved Pharmacokinetic Profiles: Slower metabolism can increase a drug's half-life, leading to improved bioavailability and potentially allowing for lower or less frequent dosing.[2]

-

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can produce reactive or toxic byproducts. Deuteration can block or attenuate these metabolic pathways, leading to a safer drug profile.[1][2]

Deucravacitinib, a recently approved drug for psoriasis, is a prime example where deuterium incorporation was integral to the discovery process to enhance selectivity and improve the metabolic profile.[1]

Precision in Quantification: Deuterated Internal Standards

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are the gold standard for use as internal standards (IS).[3][4] An ideal internal standard is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer.[3]

Deuterated standards are superior because they:

-

Behave Identically During Sample Preparation: They experience the same extraction efficiencies, matrix effects, and potential for sample loss as the non-deuterated analyte.[3][4]

-

Co-elute Chromatographically: They have nearly identical retention times to the analyte, ensuring that they are analyzed under the same conditions.[3]

-

Correct for Ionization Variability: They compensate for fluctuations in instrument performance, such as ion suppression or enhancement in the mass spectrometer's source.[3][4]

The use of deuterated internal standards dramatically improves the accuracy, precision, and reproducibility of quantitative assays, which is critical for regulated bioanalysis in drug development and clinical diagnostics.[5][6]

Phenyl-D5-acetylene: A Versatile Deutero-Synthon

Phenyl-D5-acetylene (C₆D₅C≡CH) is a powerful synthon that combines a stable, pentadeuterated aromatic ring with a reactive terminal alkyne. This combination makes it an efficient building block for introducing a deuterated phenyl group into a wide range of molecular scaffolds.

Core Properties and Specifications

The physical and chemical properties of Phenyl-D5-acetylene are critical for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈HD₅ | [7] |

| Molecular Weight | 107.16 g/mol | [] |

| CAS Number | 25837-46-1 | [7] |

| Appearance | Colorless, viscous liquid | [9] |

| Density | ~0.984 g/mL at 25 °C | [10] |

| Boiling Point | 142-144 °C | [10] |

| Isotopic Purity | Typically ≥98 atom % D | [][10] |

General Synthetic Route to Phenyl-D5-acetylene

The synthesis of Phenyl-D5-acetylene generally starts from commercially available deuterated benzene (Benzene-d6). A common and reliable route involves a sequence of bromination, Grignard formation, reaction with an acetaldehyde equivalent, and subsequent elimination steps.

Caption: A representative synthetic workflow for Phenyl-D5-acetylene.

Key Synthetic Methodologies Employing Phenyl-D5-acetylene

The terminal alkyne of Phenyl-D5-acetylene is the gateway to its synthetic utility, enabling the construction of carbon-carbon and carbon-heteroatom bonds through reliable and high-yielding reactions.

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling is one of the most powerful methods for forming C(sp²)-C(sp) bonds, reacting a terminal alkyne with an aryl or vinyl halide.[11] This reaction is fundamental for incorporating the phenyl-d5-ethynyl moiety into aromatic and heteroaromatic systems.

Mechanistic Insight: The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The palladium complex undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) salt reacts with the alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. The final step is a reductive elimination that forms the desired product and regenerates the active palladium(0) catalyst. The use of a base, typically an amine like triethylamine or piperidine, is crucial to neutralize the hydrogen halide byproduct.[12]

Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. resolvemass.ca [resolvemass.ca]

- 4. youtube.com [youtube.com]

- 5. Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 1. Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. irl.umsl.edu [irl.umsl.edu]

- 7. Phenyl-D5-acetylene (LaboTecc Product) - Acanthus Research [acanthusresearch.com]

- 9. Phenylacetylene - Wikipedia [en.wikipedia.org]

- 10. 苯乙炔-d6 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

Navigating Complex Biological Systems: A Technical Guide to Preliminary Investigations Using Phenyl-D5-acetylene